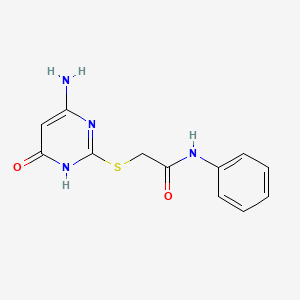

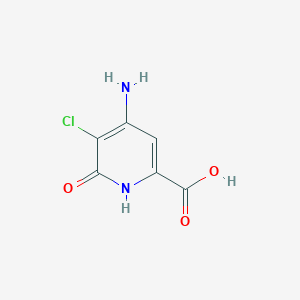

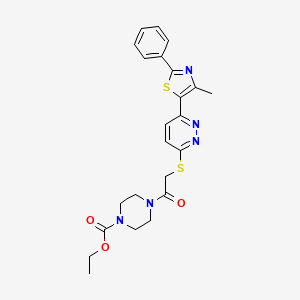

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide” is a chemical compound that has been studied for its potential anticonvulsant activity . It is a derivative of 6-amino-4-hydroxy-2-thiopyrimidine .

Synthesis Analysis

The synthesis of this compound involves the reaction between thiourea and ethyl cyanoacetate in a sodium ethoxide environment to obtain the starting 6-amino-2-thiopyrimidine. The targeted thioacetamide derivatives were synthesized by alkylation of 6-amino-2-thiopyrimidine with the corresponding 2-chloroacetamides in DMFA environment in potassium carbonate presence .Molecular Structure Analysis

The linear formula of the compound is C6 H7 N3 O3 S . The InChI code is 1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between thiourea and ethyl cyanoacetate to form 6-amino-2-thiopyrimidine, followed by alkylation with 2-chloroacetamides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.21 . It is a solid at room temperature .科学的研究の応用

Antagonists of Muscarinic (M3) Receptors

A study by Broadley et al. (2011) discusses the synthesis of α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, including N-{1-[(Phenyl)methyl]piperidin-4-yl}-2-{2-[(2,6-dimethoxyphenoxy)-methyl]phenyl}-2-hydroxypropanamide and N-(1-[{6-amino-4-[(1-propylpiperidin-4-yl)methyl]pyridin-2-yl}methyl]piperidin-4-yl)-2-cyclopentyl-2-hydroxy-2-phenylacetamide. These compounds have potential as antagonists of the M3 muscarinic receptor, which is significant in the treatment of conditions like irritable bowel syndrome and urinary tract disorders. The study identified these compounds for their micromolar potency, suggesting further investigation for clinical applications (Broadley et al., 2011).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). One of their compounds, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, exhibited significant potency in vitro and was active as an anti-inflammatory agent in an animal model, demonstrating potential for H4R antagonists in treating pain and inflammation. This research highlights the importance of the 2-aminopyrimidine structure in developing therapeutic agents (Altenbach et al., 2008).

Antimicrobial Activity

Gupta et al. (2014) researched the synthesis of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green chemical techniques. These compounds were tested for their antimicrobial activity against various pathogenic bacteria and fungi, with most showing mild to moderate activity. This study suggests potential for these compounds in developing new antimicrobial agents (Gupta et al., 2014).

Antiviral Activity

A study by Holý et al. (2002) focused on 6-hydroxypyrimidines substituted with various groups, leading to the synthesis of compounds that inhibited the replication of herpes and retroviruses, including HIV. This research underscores the potential of 2-aminopyrimidine derivatives in antiviral therapies, particularly against viruses like HIV (Holý et al., 2002).

Anticancer Activity

Elsayed et al. (2012) synthesized new complexes of 6-amino-4-hydroxy-2-thiopyrimidine and tested them against human breast cancer cell lines. One complex, [Ag(ahtp)(PPh3)(H2O)], exhibited high efficacy, indicating the potential of these compounds in cancer treatment. This study demonstrates the role of 2-aminopyrimidine derivatives in developing novel anticancer agents (Elsayed et al., 2012).

作用機序

The compound has shown its ability to prevent lethality, reduce the number and severity of seizures, as well as to increase latency period . The molecular docking study has shown the affinity of the lead compound to GABA A, GABA AT, Carbonic Anhydrase II, and NMDA receptors, suggesting a possible mechanism for anticonvulsant action .

特性

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c13-9-6-10(17)16-12(15-9)19-7-11(18)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,18)(H3,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCVLUFUJKHDBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

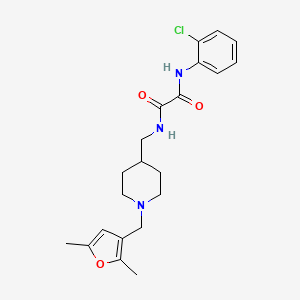

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2660059.png)

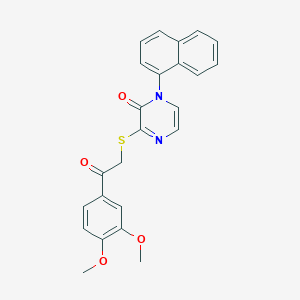

![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)

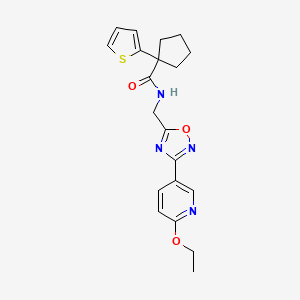

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2660068.png)

![3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2660071.png)

![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)

![1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B2660077.png)